1-[(4-Bromophenyl)methyl]-4-cyclopropylsulfonylpiperazine
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Overview
Description
This compound is a piperazine derivative, which is a class of organic compounds containing a piperazine ring, a six-membered ring with two nitrogen atoms and four carbon atoms . The piperazine ring is substituted at one nitrogen atom by a 4-bromophenylmethyl group and at the other nitrogen atom by a 4-cyclopropylsulfonyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring, a bromophenyl group, a methyl group, and a cyclopropylsulfonyl group . The exact structure would depend on the specific positions of these groups on the piperazine ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure. For example, the presence of the bromophenyl group might make the compound relatively heavy and possibly reactive due to the bromine atom . The piperazine ring might confer basicity on the compound .Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties. As a general rule, compounds containing bromine atoms can be hazardous and should be handled with care . Piperazine derivatives can also have biological activity and should be handled with appropriate precautions .
Future Directions
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-4-cyclopropylsulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2S/c15-13-3-1-12(2-4-13)11-16-7-9-17(10-8-16)20(18,19)14-5-6-14/h1-4,14H,5-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQSAWYMSHCSSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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